Mitapivat

Description

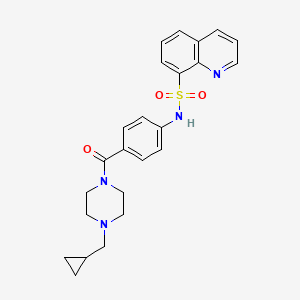

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3S/c29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22/h1-5,8-12,18,26H,6-7,13-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYGBKHKBBXDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260075-17-9 | |

| Record name | Mitapivat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260075179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitapivat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MITAPIVAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WTV10SIKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mitapivat mechanism of action in pyruvate kinase deficiency

An In-Depth Technical Guide on the Core Mechanism of Action of Mitapivat in Pyruvate Kinase Deficiency

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyruvate kinase (PK) deficiency is a rare, autosomal recessive hereditary disorder resulting from mutations in the PKLR gene, leading to chronic hemolytic anemia.[1][2] The deficiency impairs the function of the erythrocyte pyruvate kinase (PKR) enzyme, a critical component of the glycolytic pathway responsible for adenosine triphosphate (ATP) generation in red blood cells (RBCs).[3][4] this compound (formerly AG-348) is a first-in-class, oral, small-molecule allosteric activator of the PKR enzyme.[5] It represents a disease-modifying therapy that directly targets the underlying enzymatic defect in PK deficiency. This document provides a detailed overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual diagrams of key pathways and workflows.

Core Mechanism of Action: Allosteric Activation of Pyruvate Kinase-R (PKR)

The fundamental cause of PK deficiency is the reduced activity and/or stability of the PKR enzyme. PKR catalyzes the final, rate-limiting step in glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, which is coupled with the production of ATP. In healthy individuals, PKR exists as a homotetramer, and its activity is allosterically promoted by fructose-1,6-bisphosphate (FBP). Many mutations associated with PK deficiency destabilize this active tetrameric state, leading to impaired catalytic function.

This compound acts as a potent allosteric activator of PKR. Its mechanism involves:

-

Direct Binding: this compound binds to a specific allosteric site on the PKR tetramer, which is distinct from the binding site of the natural activator, FBP.

-

Enzyme Stabilization: This binding induces a conformational change that stabilizes the active tetrameric form of the enzyme.

-

Enhanced Activity: By stabilizing the active conformation, this compound enhances the enzyme's affinity for its substrate, PEP, and increases its catalytic efficiency.

-

Broad Efficacy: A key feature of this compound is its ability to activate both wild-type and a wide variety of mutant PKR enzymes, including many that do not respond to activation by FBP.

Biochemical and Cellular Consequences

The activation of PKR by this compound initiates a cascade of downstream effects that address the metabolic deficiencies in PK-deficient RBCs.

-

Restoration of Glycolysis: By enhancing PKR activity, this compound restores the normal flow of the glycolytic pathway.

-

Increased ATP Production: The increased conversion of PEP to pyruvate leads to a significant rise in ATP levels. Since RBCs rely almost exclusively on glycolysis for energy, this restoration of ATP is critical for cell health and maintenance.

-

Decreased 2,3-DPG Levels: The metabolic block at the PKR step in PK deficiency causes an accumulation of upstream metabolites, most notably 2,3-diphosphoglycerate (2,3-DPG). By reactivating PKR, this compound reduces the levels of these upstream metabolites, including 2,3-DPG.

-

Improved RBC Health and Longevity: The correction of the energy deficit (increased ATP) improves RBC membrane integrity and overall cellular homeostasis. This leads to a prolonged lifespan for the RBCs, thereby reducing the rate of hemolysis.

-

Amelioration of Anemia: The reduction in chronic hemolysis results in a sustained increase in hemoglobin levels and an overall improvement in the patient's anemic state.

Quantitative Data on this compound Efficacy

The therapeutic effects of this compound have been quantified in ex vivo studies on patient cells and confirmed in large-scale clinical trials.

Data Presentation

Table 1: Ex Vivo Effects of this compound on Human Pyruvate Kinase Deficient Red Blood Cells

| Parameter | Mean Increase from Baseline | Range of Increase | Study Reference |

|---|---|---|---|

| PKR Activity (24h incubation) | 1.8-fold | 1.2 to 3.4-fold |

| ATP Levels (24h incubation) | 1.5-fold | 1.0 to 2.2-fold | |

Table 2: Key Efficacy Endpoints from the Phase 3 ACTIVATE Trial (Non-Regularly Transfused Adults)

| Endpoint | This compound Arm (n=40) | Placebo Arm (n=40) | P-value | Study Reference |

|---|---|---|---|---|

| Hemoglobin Response Rate* | 40% (16 patients) | 0% (0 patients) | <0.001 | |

| Average Change in Hemoglobin | +1.62 g/dL | -0.15 g/dL | <0.001 |

*Defined as a sustained ≥1.5 g/dL increase in hemoglobin from baseline.

Table 3: Impact of this compound on Markers of Hemolysis and Hematopoiesis (ACTIVATE Trial)

| Marker | Change in this compound Arm | Change in Placebo Arm | Significance | Study Reference |

|---|---|---|---|---|

| Indirect Bilirubin | Significant Decrease | No Significant Change | Significant | |

| Lactate Dehydrogenase (LDH) | Significant Decrease | No Significant Change | Significant | |

| Haptoglobin | Significant Increase | No Significant Change | Significant |

| Absolute Reticulocyte Count | Significant Decrease | No Significant Change | Significant | |

Experimental Protocols

The following methodologies are representative of the key experiments used to characterize the mechanism and efficacy of this compound.

Protocol 1: Ex Vivo Assessment of this compound on PKD Red Blood Cells

This protocol is based on the methods described in studies evaluating the direct effects of this compound on patient-derived erythrocytes.

-

Sample Collection and Preparation:

-

Whole blood is collected from PK deficiency patients and healthy controls into heparinized tubes.

-

Red blood cells are isolated by centrifugation and washed three times with a phosphate-buffered saline (PBS) solution to remove plasma and buffy coat.

-

RBCs are resuspended to a specified hematocrit (e.g., 20%) in a nutrient-rich incubation medium (e.g., RPMI-1640 supplemented with glutamine and antibiotics).

-

-

Incubation with this compound:

-

The RBC suspension is divided into aliquots.

-

This compound (AG-348), dissolved in a suitable solvent like DMSO, is added to treatment aliquots to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.1, 1, 10 µM).

-

A vehicle control (DMSO only) is added to control aliquots.

-

Samples are incubated under standard cell culture conditions (37°C, 5% CO₂) for specified time points (e.g., 6 hours and 24 hours).

-

-

PKR Activity Assay:

-

Post-incubation, RBCs are lysed to release intracellular contents.

-

PKR enzyme activity is measured using a spectrophotometric assay. This assay couples the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored as a decrease in absorbance at 340 nm.

-

Activity is calculated and expressed as units per gram of hemoglobin (U/g Hb).

-

-

ATP Level Measurement:

-

Intracellular ATP is extracted from an aliquot of the incubated RBCs using a method like trichloroacetic acid precipitation.

-

ATP concentration is quantified using a luciferin-luciferase-based bioluminescence assay, with luminescence measured on a luminometer.

-

ATP levels are normalized to hemoglobin concentration.

-

Protocol 2: Phase 3 Clinical Trial Design (ACTIVATE Study)

This protocol summarizes the design of the pivotal ACTIVATE trial (NCT03548220), which was crucial for the regulatory approval of this compound.

-

Study Design: A global, randomized, multicenter, double-blind, placebo-controlled study.

-

Patient Population: Adult patients with PK deficiency who were not receiving regular blood transfusions (n=80).

-

Randomization: Patients were randomized in a 1:1 ratio to receive either this compound or a matching placebo.

-

Dosing Regimen:

-

Dose Escalation Period (12 weeks): this compound was initiated at 5 mg twice daily and titrated up to 20 mg or 50 mg twice daily based on safety and hemoglobin response.

-

Fixed-Dose Period (12 weeks): Patients continued on their established dose.

-

-

Primary Endpoint: The primary efficacy endpoint was the rate of "hemoglobin response," defined as a sustained increase in hemoglobin of ≥1.5 g/dL from baseline at two or more scheduled assessments (weeks 16, 20, and 24) during the fixed-dose period.

-

Secondary Endpoints: Key secondary endpoints included the average change from baseline in hemoglobin, changes in markers of hemolysis (bilirubin, LDH, haptoglobin), markers of hematopoiesis (reticulocyte count), and patient-reported outcomes.

-

Safety Monitoring: Adverse events were monitored throughout the trial.

Conclusion

This compound presents a paradigm shift in the treatment of pyruvate kinase deficiency, moving beyond supportive care to a targeted, disease-modifying therapy. Its mechanism as an allosteric activator of the PKR enzyme directly addresses the fundamental metabolic defect in the red blood cells of affected patients. By stabilizing the active form of PKR, this compound effectively increases enzymatic activity, leading to the restoration of ATP production and the normalization of upstream metabolite levels. This correction of the intracellular energy deficit improves RBC health, reduces hemolysis, and leads to clinically meaningful and sustained improvements in anemia. The robust quantitative data from ex vivo experiments and pivotal Phase 3 clinical trials provide compelling evidence of its efficacy and safety profile, establishing this compound as a foundational therapy for adults with PK deficiency.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. Agios Announces Publication of Data for this compound from Core and Extension Phases of the DRIVE PK Study in Patients with Pyruvate Kinase Deficiency in the New England Journal of Medicine – Agios Pharmaceuticals, Inc. [investor.agios.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The first oral PKR allosteric activator mitabivat phase 3 clinical success! - Knowledge - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]

- 5. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical pathway of Mitapivat in red blood cells

An In-depth Technical Guide to the Biochemical Pathway of Mitapivat in Red Blood Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (formerly AG-348) is a first-in-class, oral, allosteric activator of the erythrocyte pyruvate kinase (PKR) enzyme.[1][2] It is approved for the treatment of hemolytic anemia in adults with pyruvate kinase (PK) deficiency, a rare genetic disorder characterized by chronic hemolysis.[1][3] By directly targeting the underlying enzymatic defect, this compound enhances the glycolytic pathway in red blood cells (RBCs). This action increases adenosine triphosphate (ATP) production and decreases levels of 2,3-diphosphoglycerate (2,3-DPG), addressing the metabolic abnormalities that lead to premature RBC destruction.[2] This guide details the core biochemical mechanism of this compound, presents key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual diagrams of the pathway and experimental workflows.

Core Biochemical Pathway of this compound

Mature red blood cells lack mitochondria and rely exclusively on anaerobic glycolysis for their energy needs. The enzyme pyruvate kinase (PKR) is a critical regulator of this pathway, catalyzing the final, rate-limiting, ATP-generating step: the conversion of phosphoenolpyruvate (PEP) to pyruvate.

In PK deficiency, mutations in the PKLR gene lead to an unstable or dysfunctional PKR enzyme, impairing glycolysis. This results in a deficiency of ATP and a buildup of upstream metabolites, including 2,3-DPG. The lack of ATP compromises RBC membrane integrity, leading to cellular damage and premature clearance from circulation (hemolysis).

This compound acts as an allosteric activator of PKR. Its mechanism involves:

-

Binding: this compound binds to a specific pocket at the dimer-dimer interface of the PKR tetramer. This binding site is distinct from that of the natural allosteric activator, fructose-1,6-bisphosphate (FBP).

-

Stabilization: This binding stabilizes the enzyme in its active tetrameric R-state conformation.

-

Activation: By enhancing the enzyme's affinity for its substrate (PEP), this compound increases the catalytic activity of both wild-type and a wide range of mutant PKR enzymes.

The direct consequence of PKR activation is a restoration of normal glycolytic flux. This leads to two primary downstream metabolic changes:

-

Increased ATP Levels: Enhanced conversion of PEP to pyruvate drives the net production of ATP. This restores the energy supply needed for RBC membrane maintenance and overall cell health.

-

Decreased 2,3-DPG Levels: By "pulling" the glycolytic pathway forward, this compound reduces the accumulation of the upstream intermediate 2,3-DPG. In sickle cell disease, elevated 2,3-DPG is deleterious as it stabilizes the deoxygenated state of hemoglobin S (HbS), promoting polymerization and sickling.

Quantitative Data Summary

The effects of this compound have been quantified in numerous preclinical and clinical studies. The tables below summarize key findings.

Table 1: Pharmacodynamic & Efficacy Data

| Parameter | Observation | Study Context | Citation |

|---|---|---|---|

| PKR Activity | ~2- to 6-fold increase | Biochemical studies with recombinant PKR | |

| Up to 3.4-fold increase | In vitro studies with human PK-deficient RBCs | ||

| ATP Levels | Up to 2.4-fold increase | In vitro studies with human PK-deficient RBCs | |

| Max 60% increase from baseline | Phase 1 multiple ascending dose study (Day 14) | ||

| 2,3-DPG Levels | Max 47% decrease from baseline | Phase 1 multiple ascending dose study (Day 14) | |

| 17% decline | Clinical study data | ||

| Hemoglobin (Hb) | >1.0 g/dL increase in 50% of patients | Phase 2 study in PK deficiency |

| | Mean 1.38 g/dL increase from baseline | 24-week study in Sickle Cell Disease (SCD) | |

Table 2: Pharmacokinetic Profile

| Parameter | Value | Study Context | Citation |

|---|---|---|---|

| Absolute Bioavailability | ~73% | Single dose study | |

| Mean Cmax (Steady State) | 101.2 ng/mL | 5 mg BID dose | |

| 389.9 ng/mL | 20 mg BID dose | ||

| 935.2 ng/mL | 50 mg BID dose | ||

| Terminal Half-life | 3–6 hours | Phase 1 studies |

| Metabolism | Primarily hepatic via CYP3A4 | Drug metabolism studies | |

Experimental Protocols

The characterization of this compound's effects relies on a combination of enzymatic, cellular, and metabolomic assays.

Protocol: Ex Vivo PKR Stability and Activity Assay

Objective: To determine the effect of this compound on the stability and activity of the PKR enzyme in patient-derived red blood cells.

Methodology:

-

Sample Collection: Whole blood is collected from patients with PK deficiency.

-

RBC Isolation: Red blood cells are isolated from whole blood, typically through centrifugation and removal of plasma and buffy coat. Leukodepletion may be performed to ensure purity.

-

Ex Vivo Treatment: Isolated RBCs are incubated ex vivo with a specified concentration of this compound (e.g., 2 µM) or a vehicle control for a defined period.

-

Enzyme Stability Measurement: The thermal stability of PKR is assessed. Treated RBCs are subjected to heat stress (e.g., at a specific temperature for a set time), after which the cells are lysed.

-

Activity Measurement: The residual enzymatic activity of PKR in the lysate is measured. This is typically done using a spectrophotometric assay that couples the production of pyruvate to the oxidation of NADH by lactate dehydrogenase, measuring the decrease in absorbance at 340 nm.

-

Data Analysis: The residual PK activity in this compound-treated samples is compared to vehicle-treated controls to determine the stabilizing effect of the compound.

Protocol: Metabolomic Profiling of Red Blood Cells

Objective: To quantify the impact of this compound on key glycolytic metabolites such as ATP and 2,3-DPG.

Methodology:

-

Sample Preparation: Leukodepleted RBCs are obtained from fresh whole blood samples collected from patients at baseline and at various timepoints during this compound treatment.

-

Metabolite Extraction: A stepwise extraction protocol is used to separate metabolites, lipids, and proteins from the RBCs. This often involves quenching metabolic activity with a cold solvent (e.g., methanol/acetonitrile mixture) followed by extraction.

-

Analysis by Mass Spectrometry: The metabolite-containing extracts are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique separates the individual metabolites chromatographically and then detects and quantifies them based on their mass-to-charge ratio.

-

Data Quantification: The levels of specific metabolites (ATP, 2,3-DPG, PEP, pyruvate, etc.) are quantified by comparing their signal intensity to that of known standards.

-

Statistical Analysis: Changes in metabolite levels from baseline and between treatment and placebo groups are assessed for statistical significance.

Conclusion

This compound represents a targeted therapeutic approach that directly addresses the core metabolic defect in PK deficiency and shows potential for other hemolytic anemias. By allosterically activating the PKR enzyme, it effectively restores glycolytic pathway activity in red blood cells. This mechanism leads to quantifiable and clinically meaningful improvements in cellular energy levels (ATP) and reductions in deleterious metabolites (2,3-DPG), ultimately enhancing red blood cell health and longevity. The experimental protocols outlined provide a robust framework for evaluating the biochemical and clinical impact of PKR activators in drug development.

References

Mitapivat's Effect on ATP and 2,3-DPG Levels in Erythrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Mitapivat, a first-in-class oral activator of the pyruvate kinase (PK) enzyme. The focus is on its core mechanism of action: the modulation of adenosine triphosphate (ATP) and 2,3-diphosphoglycerate (2,3-DPG) levels within erythrocytes. This document synthesizes data from preclinical and clinical studies, outlines detailed experimental methodologies for key assays, and presents visual diagrams of the biochemical pathways and experimental workflows involved.

Core Mechanism of Action

Erythrocytes, lacking mitochondria, are entirely dependent on anaerobic glycolysis for their energy supply in the form of ATP.[1] Pyruvate kinase (PK) is a critical, rate-limiting enzyme in this pathway, catalyzing the final step: the conversion of phosphoenolpyruvate (PEP) to pyruvate, which generates ATP.[1][2] In various hemolytic anemias, such as Pyruvate Kinase Deficiency (PKD) and Sickle Cell Disease (SCD), impaired PK activity leads to decreased ATP production and an accumulation of upstream metabolites.[1][3]

One crucial upstream metabolite is 2,3-DPG, produced via the Rapoport-Luebering shunt. Elevated 2,3-DPG levels decrease hemoglobin's affinity for oxygen, promoting oxygen release to tissues. While this is a normal physiological response to anemia, in conditions like SCD, high 2,3-DPG levels are deleterious as they stabilize the deoxygenated state of sickle hemoglobin (HbS), promoting its polymerization and subsequent erythrocyte sickling.

This compound is an allosteric activator of the erythrocyte-specific isoform of pyruvate kinase (PKR). It binds to a site distinct from the enzyme's natural activator, fructose-1,6-bisphosphate (FBP), stabilizing the active tetrameric form of PKR. This enhancement of PKR activity, effective for both wild-type and various mutant forms of the enzyme, directly addresses the metabolic defects. By increasing the glycolytic flux towards pyruvate, this compound boosts the production of ATP and simultaneously decreases the concentration of the upstream intermediate 2,3-DPG. The restoration of these metabolite levels helps improve erythrocyte energy homeostasis, membrane integrity, and lifespan, thereby reducing hemolysis and ameliorating anemia.

Caption: this compound allosterically activates PKR, boosting ATP and reducing 2,3-DPG.

Quantitative Data on ATP and 2,3-DPG Modulation

Clinical and preclinical studies have consistently demonstrated this compound's ability to alter erythrocyte ATP and 2,3-DPG levels. The following tables summarize key quantitative findings across different disease models and patient populations.

Table 1: Effects of this compound in Sickle Cell Disease (SCD)

| Parameter | Study Type | Observation | Source |

| PKR Activity | Ex vivo (SCD erythrocytes) | Mean increase of 129% following treatment. | |

| ATP Levels | Ex vivo (SCD erythrocytes) | Mean increase of a similar magnitude to PKR activity. | |

| 2,3-DPG Levels | Ex vivo (SCD erythrocytes) | Declined by 17%. | |

| ATP Levels | Phase 1 Clinical Trial (NCT04000165) | Dose-dependent increase observed. | |

| 2,3-DPG Levels | Phase 1 Clinical Trial (NCT04000165) | Dose-dependent decrease observed. | |

| ATP & 2,3-DPG | Multi-omics Clinical Study (NCT04610866) | Significantly increased ATP and decreased 2,3-DPG levels. |

Table 2: Effects of this compound in Pyruvate Kinase Deficiency (PKD) and Thalassemia

| Parameter | Study Type / Disease | Observation | Source |

| ATP Levels | Ex vivo (β-thalassemia erythrocytes) | Increased following treatment. | |

| ATP Levels | Mouse Model (β-thalassemia) | Increased ATP levels observed. | |

| ATP Levels | Clinical Trial (PKD) | This compound increased ATP levels in red blood cells. | |

| 2,3-DPG Levels | Clinical Trial (PKD) | A build-up of upstream metabolites, including 2,3-DPG, is a hallmark of the disease which this compound addresses. | |

| ATP & 2,3-DPG | Healthy Volunteers & Mice | Dose-dependent increase in ATP and decrease in 2,3-DPG. |

Experimental Protocols

The accurate quantification of ATP and 2,3-DPG in erythrocytes is crucial for evaluating the pharmacodynamic effects of this compound. Below are detailed methodologies synthesized from practices reported in relevant studies.

A. Sample Collection and Preparation

-

Whole Blood Collection: Collect venous blood into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Leukocyte Depletion: To ensure measurements are specific to erythrocytes, remove leukocytes and platelets. This can be achieved by passing the whole blood through a leukoreduction filter or by buffy coat removal following centrifugation.

-

Erythrocyte Isolation: Centrifuge the leukodepleted blood. Aspirate and discard the plasma and any remaining buffy coat. Wash the remaining erythrocyte pellet with a buffered saline solution (e.g., PBS) and centrifuge again. Repeat the wash step as necessary.

-

Hematocrit Determination: Measure the hematocrit of the final packed red blood cell suspension to normalize metabolite concentrations.

B. Metabolite Extraction

-

Cell Lysis and Protein Precipitation: A common and effective method for extracting small molecule metabolites like ATP and 2,3-DPG is acid precipitation.

-

Add a known volume of packed erythrocytes to a cold solution of perchloric acid (PCA), typically 0.6M. This lyses the cells and precipitates proteins.

-

Vortex the mixture thoroughly and incubate on ice.

-

Centrifuge at high speed in a refrigerated centrifuge to pellet the precipitated protein.

-

Carefully collect the supernatant, which contains the soluble metabolites.

-

For some assays, neutralization of the acidic extract is required. This can be done by adding a base such as potassium bicarbonate (K2CO3).

C. Quantification of ATP and 2,3-DPG

Two primary analytical methods are used for the accurate measurement of ATP and 2,3-DPG.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Principle: This is a highly sensitive and specific method for quantifying multiple metabolites simultaneously. The neutralized extract is injected into a liquid chromatograph, which separates the metabolites based on their physicochemical properties. The separated molecules are then ionized and detected by a mass spectrometer, which identifies them based on their unique mass-to-charge ratio.

-

Procedure: A validated LC-MS/MS assay with established lower limits of quantitation is used. Stable isotope-labeled internal standards for ATP and 2,3-DPG are added to the samples prior to extraction to account for any sample loss or matrix effects. A standard curve is generated using known concentrations of pure ATP and 2,3-DPG to enable absolute quantification.

-

Data Normalization: Final concentrations are typically expressed per volume of packed erythrocytes (e.g., µmol/mL RBCs) by dividing the measured amount by the sample's hematocrit.

-

-

Enzymatic Spectrophotometric Assays:

-

Principle: These assays use specific enzymes that catalyze reactions involving the metabolite of interest, leading to a change in the absorbance of NAD(P)H at 340 nm.

-

2,3-DPG Assay: A commercially available kit (e.g., Roche, though availability may vary) can be used. The assay is based on the enzymatic cleavage of 2,3-DPG by phosphoglycerate mutase and subsequent reactions that lead to the oxidation of NADH, which is measured spectrophotometrically.

-

ATP Assay: ATP can be measured using a luciferase-based bioluminescence assay. In the presence of ATP, the enzyme luciferase catalyzes the oxidation of luciferin, producing light. The amount of light emitted is directly proportional to the ATP concentration and is measured with a luminometer.

-

Implementation: These assays can be adapted for use in microplates or with centrifugal analyzers for higher throughput.

-

Caption: A typical workflow for measuring erythrocyte ATP and 2,3-DPG levels.

References

The Genesis of a First-in-Class Red Cell Metabolic Modulator: A Technical Guide to the Discovery and Development of Mitapivat (AG-348)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitapivat (formerly AG-348), marketed as Pyrukynd®, is a first-in-class, orally administered, allosteric activator of the pyruvate kinase (PK) enzyme. Its development marks a significant advancement in the treatment of hemolytic anemias, shifting the paradigm from supportive care to targeted therapy that addresses the underlying metabolic defects within red blood cells (RBCs). This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical validation, and extensive clinical development of this compound for pyruvate kinase (PK) deficiency, thalassemia, and sickle cell disease. It includes summaries of key quantitative data, detailed experimental methodologies, and visualizations of critical pathways and processes to offer a comprehensive resource for the scientific community.

Introduction: The Rationale for Pyruvate Kinase Activation

Mature red blood cells lack mitochondria and are entirely dependent on the glycolytic pathway for the production of adenosine triphosphate (ATP), the essential energy currency for maintaining cellular integrity, ion gradients, and membrane deformability. Pyruvate kinase (PK) is a critical, rate-limiting enzyme that catalyzes the final step in glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, which generates a net gain of ATP.[1]

Genetic mutations in the PKLR gene can lead to PK deficiency, a rare hereditary disorder characterized by reduced PK enzyme activity. This enzymatic defect impairs glycolysis, leading to a chronic energy deficit in RBCs. The consequences are two-fold: a decrease in ATP levels compromises RBC health and leads to premature destruction (hemolysis), and a buildup of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG) decreases hemoglobin's affinity for oxygen.[1][2] The therapeutic hypothesis was that activating the residual mutant and/or wild-type PK enzyme could restore normal RBC metabolism, thereby increasing ATP levels, extending RBC lifespan, and alleviating anemia.[3] This concept laid the groundwork for the discovery of this compound.

Discovery and Preclinical Development of this compound (AG-348)

This compound, a quinolone sulfonamide derivative, was identified through medicinal chemistry efforts to find small-molecule allosteric activators of the red cell-specific isoform of pyruvate kinase (PKR).[3] The goal was to discover a compound that could bind to and stabilize the active tetrameric state of the enzyme, enhancing its catalytic efficiency.

Mechanism of Action

This compound is an allosteric activator that binds to a pocket at the dimer-dimer interface of the PKR tetramer, a site distinct from that of the natural allosteric activator, fructose-1,6-bisphosphate (FBP). This binding induces a conformational change that stabilizes the enzyme in its active R-state, increasing its affinity for the substrate PEP. This activation leads to a "left-shift" in the PEP saturation curve, meaning the enzyme can function more efficiently at lower substrate concentrations. The downstream metabolic consequences are a decrease in the levels of upstream glycolytic intermediates, most notably 2,3-DPG, and an increase in the production of pyruvate and ATP.

Preclinical Efficacy

This compound demonstrated potent activation of both wild-type (WT) and various mutant PKR enzymes in biochemical assays. In ex vivo studies using RBCs from patients with PK deficiency, this compound treatment led to significant increases in PKR activity and ATP levels. Preclinical studies in animal models, such as the Hbbth3/+ mouse model for β-thalassemia, showed that oral administration of this compound improved anemia, reduced ineffective erythropoiesis, and decreased iron overload. In a mouse model of sickle cell disease (SCD), this compound increased ATP levels and was associated with reductions in leukocytosis, oxidative stress, and extramedullary hematopoiesis.

| Parameter | Model / System | Result | Reference |

| PKR Activation (AC50) | Recombinant WT PKR | 0.013 µM | |

| PKM2 Activation (AC50) | Recombinant PKM2 | 0.038 µM | |

| PKL Activation (AC50) | Recombinant PKL | 0.037 µM | |

| PKR Activity Increase | Ex vivo PK-deficient RBCs (24h) | Mean 1.8-fold increase (range: 1.2-3.4) | |

| ATP Level Increase | Ex vivo PK-deficient RBCs (24h) | Mean 1.5-fold increase (range: 1.0-2.2) | |

| Anemia Amelioration | Hbbth3/+ β-thalassemia mouse model | Increased Hb, enhanced red cell survival | |

| Metabolic Effects | Townes sickle cell mouse model | Increased ATP, decreased oxidative stress |

Clinical Development

The clinical development program for this compound has been extensive, spanning healthy volunteer studies and global pivotal trials across three distinct hemolytic anemias.

Phase I Studies

Initial Phase I studies in healthy volunteers evaluated the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound. The studies involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts. This compound was found to be safe and well-tolerated, with favorable pharmacokinetics. Importantly, dose-dependent changes in glycolytic intermediates, including a decrease in 2,3-DPG and an increase in ATP, were observed, confirming the drug's mechanism of action in humans.

| Parameter | Study Population | Key Findings | Reference |

| Absolute Bioavailability | Healthy Male Volunteers | ~73% | |

| Terminal Half-life | Healthy Volunteers | 3–6 hours | |

| Max ATP Increase | Healthy Volunteers (MAD, Day 14) | 60% from baseline | |

| Max 2,3-DPG Decrease | Healthy Volunteers (MAD, Day 14) | 47% from baseline | |

| Safety | Healthy Volunteers | Generally well-tolerated; most common AEs were headache and nausea. |

A subsequent Phase 1 dose-escalation study in adults with sickle cell disease (SCD) provided the first proof-of-concept in a patient population, showing that this compound was well-tolerated and led to increases in hemoglobin and ATP, and decreases in 2,3-DPG and markers of hemolysis.

Phase II Studies (DRIVE-PK)

The DRIVE-PK study was a Phase 2, open-label, dose-ranging trial in 52 adults with PK deficiency who were not regularly transfused. The study demonstrated that this compound induced clinically meaningful and robust increases in hemoglobin. 50% of patients achieved a hemoglobin increase of ≥1.0 g/dL. The results were durable, with improvements in hemoglobin and markers of hemolysis sustained for over three years in the extension phase of the study.

Phase III Pivotal Trials

The success of early-phase studies led to a broad Phase 3 program.

Pyruvate Kinase Deficiency (ACTIVATE & ACTIVATE-T)

-

ACTIVATE: A placebo-controlled trial in 80 non-regularly transfused adults with PK deficiency. The primary endpoint was hemoglobin response (a sustained increase of ≥1.5 g/dL).

-

ACTIVATE-T: A single-arm study in 27 regularly transfused adults with PK deficiency. The primary endpoint was a reduction in transfusion burden.

Thalassemia (ENERGIZE & ENERGIZE-T)

-

ENERGIZE: A placebo-controlled trial in 194 adults with non-transfusion-dependent (NTD) α- or β-thalassemia. The primary endpoint was hemoglobin response (an increase of ≥1.0 g/dL).

-

ENERGIZE-T: A placebo-controlled trial in 258 adults with transfusion-dependent (TD) α- or β-thalassemia. The primary endpoint was transfusion reduction response (a ≥50% reduction in transfused units).

Sickle Cell Disease (RISE UP)

-

RISE UP: A Phase 2/3 placebo-controlled trial in adults with SCD. The Phase 3 portion enrolled 207 patients to evaluate two primary endpoints: hemoglobin response and the annualized rate of sickle cell pain crises (SCPCs).

Summary of Phase III Efficacy Results

| Trial | Indication | N | Primary Endpoint | This compound Arm | Placebo Arm | P-value | Reference |

| ACTIVATE | PK Deficiency (NTD) | 80 | Hemoglobin Response (≥1.5 g/dL increase) | 40% | 0% | <0.0001 | |

| ACTIVATE-T | PK Deficiency (TD) | 27 | Transfusion Burden Reduction (≥33%) | 37% | N/A (Single Arm) | N/A | |

| ENERGIZE | Thalassemia (NTD) | 194 | Hemoglobin Response (≥1.0 g/dL increase) | 42.3% | 1.6% | <0.0001 | |

| ENERGIZE-T | Thalassemia (TD) | 258 | Transfusion Reduction Response (≥50%) | 30.4% | 12.6% | 0.0003 | |

| RISE UP | Sickle Cell Disease | 207 | Hemoglobin Response (≥1.0 g/dL increase) | Statistically Significant Improvement | Met Endpoint | Met Endpoint | |

| RISE UP | Sickle Cell Disease | 207 | Annualized Rate of SCPCs | Reduction Trend Observed | Did Not Meet Endpoint | Not Significant |

Regulatory Status

This compound (Pyrukynd®) was first approved by the U.S. Food and Drug Administration (FDA) in February 2022 for the treatment of hemolytic anemia in adults with PK deficiency. It received subsequent approval from the European Medicines Agency (EMA). Following the positive Phase 3 results, regulatory submissions have been filed for the treatment of both non-transfusion-dependent and transfusion-dependent thalassemia. Agios Pharmaceuticals has also announced plans to engage with the FDA to discuss the RISE UP trial results for a potential submission in sickle cell disease.

Detailed Experimental Protocols

This section outlines the methodologies for key assays used throughout the development of this compound.

Pyruvate Kinase (PK) Activity Assay

This is a coupled-enzyme assay that indirectly measures PK activity by monitoring the consumption of NADH.

-

Principle: Pyruvate kinase converts PEP and ADP to pyruvate and ATP. The pyruvate produced is then used by a second enzyme, lactate dehydrogenase (LDH), to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm. The rate of this absorbance decrease is directly proportional to the PK activity.

-

Reagents:

-

Assay Buffer: 0.05 M Imidazole-HCl buffer (pH 7.6) containing 0.12 M potassium chloride and 0.062 M magnesium sulfate.

-

Substrates: Phosphoenolpyruvate (PEP), Adenosine diphosphate (ADP).

-

Coupling System: Nicotinamide adenine dinucleotide (NADH), Lactate dehydrogenase (LDH) enzyme.

-

Test Compound: this compound (or vehicle control, e.g., DMSO).

-

Sample: Recombinant PK enzyme or red blood cell lysate.

-

-

Protocol:

-

Prepare a reaction mixture in a cuvette containing assay buffer, ADP, PEP, NADH, and LDH.

-

Incubate the mixture in a spectrophotometer set to 340 nm and 25°C for 4-5 minutes to reach temperature equilibrium and establish a baseline rate.

-

To measure activation, pre-incubate the PK enzyme sample with this compound or vehicle control for a defined period (e.g., 30 minutes) before adding it to the reaction mixture.

-

Initiate the reaction by adding the enzyme sample (or pre-incubated enzyme-compound mix) to the cuvette.

-

Immediately monitor the decrease in absorbance at 340 nm over time (e.g., for 4-5 minutes).

-

Calculate the rate of reaction (ΔA340/minute) from the initial linear portion of the curve. This rate is used to determine PK activity.

-

Red Blood Cell ATP Measurement

ATP levels in RBCs are commonly quantified using a luciferase-based luminescence assay.

-

Principle: The enzyme firefly luciferase utilizes ATP to catalyze the oxidation of D-luciferin, a reaction that produces light (bioluminescence). The intensity of the emitted light is directly proportional to the ATP concentration in the sample.

-

Reagents:

-

Lysis Buffer: Trichloroacetic acid (TCA) or a detergent-based buffer to lyse the RBCs and release intracellular contents.

-

ATP Detection Cocktail: A solution containing D-luciferin, firefly luciferase enzyme, and an appropriate buffer (e.g., Glycine-Tris buffer with MgSO4).

-

ATP Standard Solutions: For generating a standard curve.

-

-

Protocol:

-

Sample Preparation: Collect whole blood in EDTA tubes. To isolate RBCs, centrifuge the blood and remove the plasma and buffy coat.

-

Lysis: Lyse a known quantity of packed RBCs by adding a cold lysis buffer (e.g., TCA). This stops all enzymatic activity and releases the ATP.

-

Neutralization/Dilution: Neutralize the acidic lysate (if using TCA) and/or dilute it with an appropriate buffer to bring the ATP concentration within the linear range of the assay.

-

Luminescence Measurement: a. Pipette the diluted cell lysate into a luminometer tube or well of a microplate. b. Add the ATP Detection Cocktail to the sample. c. Immediately measure the light output (luminescence) using a luminometer. The signal is typically stable for about one minute.

-

Quantification: Determine the ATP concentration in the sample by comparing its luminescence reading to a standard curve generated using known concentrations of ATP.

-

Red Blood Cell 2,3-Diphosphoglycerate (2,3-DPG) Measurement

The measurement of 2,3-DPG often utilizes an enzymatic assay coupled to the consumption of NADH.

-

Principle: The assay relies on a series of enzymatic reactions. 2,3-DPG acts as a cofactor for phosphoglycerate mutase (PGM), which converts 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). Subsequent enzymes (enolase, pyruvate kinase, and lactate dehydrogenase) link this reaction to the oxidation of NADH to NAD+, which is monitored as a decrease in absorbance at 340 nm. The rate of the reaction is proportional to the concentration of 2,3-DPG.

-

Reagents:

-

Deproteinizing Agent: Perchloric acid to lyse RBCs and precipitate proteins.

-

Neutralizing Agent: Potassium carbonate.

-

Reaction Mixture: Buffer, 3-PG, ADP, NADH, and the coupling enzymes (PGM, enolase, pyruvate kinase, LDH).

-

2,3-DPG Standard Solutions.

-

-

Protocol:

-

Sample Preparation: Collect venous blood and immediately deproteinize it with cold perchloric acid to lyse the cells and stop metabolism.

-

Extraction: Centrifuge the sample to pellet the precipitated protein.

-

Neutralization: Transfer the supernatant to a new tube and neutralize it with potassium carbonate. Centrifuge again to remove the potassium perchlorate precipitate. The resulting supernatant contains the 2,3-DPG.

-

Enzymatic Reaction: a. Add the neutralized sample supernatant to a reaction mixture containing all necessary substrates and coupling enzymes. b. Monitor the decrease in absorbance at 340 nm.

-

Quantification: Calculate the 2,3-DPG concentration by comparing the change in absorbance to that of known standards.

-

Conclusion

The development of this compound represents a landmark achievement in the targeted treatment of hemolytic anemias. By identifying and validating the activation of pyruvate kinase as a viable therapeutic strategy, its creators have provided a novel oral therapy that directly addresses the fundamental metabolic defect in diseases like PK deficiency. The comprehensive preclinical and clinical program has demonstrated its ability to improve hematological parameters and reduce disease burden not only in its primary indication but also showing significant promise in the more common disorders of thalassemia and sickle cell disease. This guide serves as a technical repository of the key data and methodologies that underpinned this successful drug development journey, offering valuable insights for future research in metabolic diseases and drug discovery.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AG-348 enhances pyruvate kinase activity in red blood cells from patients with pyruvate kinase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical studies of Mitapivat in hemolytic anemias

Preclinical Studies of Mitapivat in Hemolytic Anemias: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly AG-348) is a first-in-class, oral, allosteric activator of the enzyme pyruvate kinase (PK). This enzyme plays a critical role in the final step of glycolysis in red blood cells (RBCs), a pathway essential for producing adenosine triphosphate (ATP), the primary energy currency of the cell. In several hereditary hemolytic anemias, including Pyruvate Kinase Deficiency (PKD), thalassemia, sickle cell disease (SCD), and hereditary spherocytosis (HS), defects in RBC metabolism lead to decreased ATP production, increased levels of 2,3-diphosphoglycerate (2,3-DPG), and subsequent premature RBC destruction (hemolysis).[1][2] Preclinical studies have demonstrated that by enhancing the activity of both wild-type and various mutant forms of pyruvate kinase, this compound can address these core metabolic defects, providing a strong rationale for its clinical development across a spectrum of hemolytic disorders.[1][3] This technical guide provides an in-depth summary of the key preclinical findings, experimental methodologies, and mechanisms of action of this compound in these conditions.

Core Mechanism of Action

The fundamental mechanism of this compound revolves around its ability to directly target and activate the red-cell specific isoform of pyruvate kinase (PKR).

-

Allosteric Activation: this compound binds to an allosteric site on the PKR enzyme tetramer, distinct from the natural activator fructose-1,6-bisphosphate (FBP). This binding stabilizes the enzyme in its active conformation.[4]

-

Enhanced Glycolysis: This stabilization increases the enzyme's affinity for its substrate, phosphoenolpyruvate (PEP). The enhanced catalytic activity boosts the rate of the final step of glycolysis.

-

Metabolic Reprogramming: The direct consequences of increased PKR activity are twofold:

-

Increased ATP Production: The conversion of PEP to pyruvate is coupled with the generation of ATP from ADP. Increased flux through this step elevates intracellular ATP levels.

-

Decreased 2,3-DPG Levels: By promoting the forward momentum of the glycolytic pathway, there is a reduction in the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG).

-

These two metabolic shifts are central to the therapeutic potential of this compound. Increased ATP improves RBC membrane integrity and overall cell health, extending lifespan. Decreased 2,3-DPG increases hemoglobin's affinity for oxygen, a particularly important mechanism in sickle cell disease.

Preclinical Efficacy in Pyruvate Kinase Deficiency (PKD)

Ex vivo studies using RBCs from patients with PKD provided the foundational proof-of-concept for this compound. These studies demonstrated that the drug could effectively activate a wide range of mutant PKR enzymes.

Table 1: Quantitative Effects of this compound in Ex Vivo PKD Red Blood Cells

| Parameter | Observation | Source |

|---|---|---|

| PKR Activity | Mean increase of 1.8-fold (range: 1.2 to 3.4-fold) after 24h incubation. | |

| ATP Levels | Mean increase of 1.5-fold (range: 1.0 to 2.2-fold). | |

| PKR Thermostability | Significantly improved; residual activity increased from 1.4- to >10-fold. |

| RBC Deformability | Improved in approximately 50% of patient samples tested. | |

Key Experimental Protocol: Ex Vivo Human RBC Treatment

-

Sample Collection: Whole blood or purified RBCs were obtained from PKD patients with diverse PKLR genotypes.

-

Incubation: Samples were incubated for up to 24 hours at 37°C.

-

Treatment Medium: A phosphate-buffered saline solution was used, supplemented with 1% glucose, adenine, and mannitol (AGAM, pH 7.40) to support RBC metabolism.

-

Drug Concentration: this compound (AG-348) was added at concentrations up to 10 µM.

-

Assays: At specified time points (e.g., 6 and 24 hours), samples were collected to measure PKR activity, ATP levels (using assays like CellTiterGlo), and PKR thermostability.

Preclinical Efficacy in Thalassemia

Preclinical work in thalassemia models showed that this compound not only improves anemia and hemolysis but also positively impacts the secondary complication of iron overload.

Animal Model: Hbbth3/+ Mouse

The Hbbth3/+ mouse is a well-established model that mimics human β-thalassemia intermedia. Studies showed that oral administration of this compound ameliorated the disease phenotype.

Table 2: Effects of this compound in the Hbbth3/+ Mouse Model of β-Thalassemia

| Parameter | Observation | Source |

|---|---|---|

| Anemia | Ameliorated; significant increase in Hemoglobin (Hb). | |

| RBC Health | Improved RBC morphology, increased Mean Corpuscular Volume (MCV) and Mean Corpuscular Hemoglobin (MCH). | |

| Ineffective Erythropoiesis | Ameliorated, leading to a reduction in plasma erythropoietin (EPO). | |

| Hemolysis | Reduced, evidenced by improved RBC survival. | |

| Transfusion Burden | Increased the interval between transfusions from 10.5 days to 13.8 days. | |

| Iron Overload | Diminished liver iron overload, associated with increased liver Hamp (hepcidin) expression and reduced duodenal Dmt1 expression. |

| Metabolism | Increased ATP and reduced reactive oxygen species (ROS) production. | |

Key Experimental Protocol: Thalassemia Mouse Model

-

Model: Hbbth3/+ mice.

-

Dosing Regimen: this compound was administered via oral gavage at a dose of 50 mg/kg twice daily.

-

Duration: Treatment periods extended for multiple weeks (e.g., 21 days) to assess chronic effects.

-

Endpoints: Hematological parameters (Hb, MCV, MCH, reticulocytes) were measured from peripheral blood. Ineffective erythropoiesis was assessed in bone marrow and spleen. Iron homeostasis was evaluated by measuring liver iron content and gene expression of key iron regulators (Hamp, Dmt1) in the liver and duodenum, respectively.

Specialized Mechanism in Thalassemia: Iron Homeostasis

This compound demonstrated a multi-faceted impact on iron metabolism, a critical aspect of thalassemia pathology.

Preclinical Efficacy in Sickle Cell Disease (SCD)

In SCD, the therapeutic rationale for this compound extends beyond simply increasing ATP. The reduction of 2,3-DPG is hypothesized to directly inhibit the polymerization of sickle hemoglobin (HbS).

Ex Vivo Studies with Human SCD RBCs

Initial studies on blood from SCD patients showed that this compound could favorably alter key metabolic and biophysical properties.

Table 3: Quantitative Effects of this compound in Ex Vivo SCD Red Blood Cells

| Parameter | Observation | Source |

|---|---|---|

| PKR Activity | Substantially increased. | |

| PKR Thermostability | Restored/improved. | |

| ATP Levels | Increased. | |

| 2,3-DPG Levels | Decreased. |

| Band 3 Tyrosine Phosphorylation | Significantly decreased, suggesting improved membrane integrity. | |

Animal Model: Townes Sickle Cell Mouse

Studies in the Townes SCD (HbSS) mouse model confirmed the metabolic effects of this compound in vivo, although the model presented some unique baseline characteristics.

Table 4: Effects of this compound in the Townes SCD Mouse Model

| Parameter | Observation | Source |

|---|---|---|

| ATP Levels | Further increased from an already elevated baseline. | |

| 2,3-DPG Levels | No significant change from an unusually low baseline in this specific model. | |

| Oxidative Stress (ROS) | Significantly reduced. | |

| Mitochondria Retention | Decreased the percentage of RBCs retaining mitochondria, a marker of improved maturation. | |

| Inflammation | Decreased leukocytosis (white blood cell count). |

| Spleen Size | Decreased. | |

Key Experimental Protocol: SCD Mouse Model

-

Model: Townes SCD (HbSS) mice and corresponding control (HbAA) mice.

-

Dosing Regimen: this compound or vehicle was administered to mice for a period of several weeks (e.g., 4 weeks).

-

Endpoints: Whole blood was analyzed for ATP and 2,3-DPG levels. Oxidative stress was measured via ROS levels in erythrocytes. RBC maturation was assessed by quantifying mitochondria retention. Standard hematological parameters and spleen size were also recorded.

Preclinical Efficacy in Hereditary Spherocytosis (HS)

Promising preclinical data also exists for this compound in membranopathies like HS, where metabolic defects contribute to RBC fragility.

Animal Model: Protein 4.2-null (4.2–/–) Mouse

This mouse strain serves as a model for a form of HS, exhibiting RBC membrane instability and chronic hemolysis.

Table 5: Effects of this compound in the 4.2–/– Mouse Model of HS

| Parameter | Observation | Source |

|---|---|---|

| Anemia | Improved, with significant increases in Hematocrit (Hct) and Hemoglobin (Hb). | |

| RBC Health | Improved osmotic fragility and reduced phosphatidylserine positivity (a marker of cell death). | |

| Hemolysis | Reduced, with decreases in bilirubin and lactate dehydrogenase. | |

| Splenomegaly | Decreased spleen-to-body-weight ratio. |

| Iron Overload | Reduced hepatic and splenic iron overload. | |

Key Experimental Protocol: HS Mouse Model

-

Model: Protein 4.2-null (4.2–/–; Epb42) mice.

-

Dosing Regimen: this compound was administered at a dose of 100 mg/kg/day for up to 6 months.

-

Endpoints: In addition to standard hematological and hemolysis markers, studies evaluated RBC metabolic profiles, osmotic fragility, and markers of membrane integrity. The efficacy was also compared to splenectomy, the standard of care for severe HS.

Conclusion

The comprehensive body of preclinical evidence strongly supports the mechanism of action of this compound and its potential as a broad-acting therapy for various hemolytic anemias. By targeting the fundamental energetic defects within red blood cells, this compound has been shown in vitro, ex vivo, and in multiple relevant animal models to increase ATP, decrease 2,3-DPG, reduce hemolysis, improve RBC health, and ameliorate anemia. Furthermore, in complex disorders like thalassemia, it demonstrated additional benefits on downstream pathologies such as iron overload. These robust preclinical findings have provided a solid scientific foundation for the successful clinical investigation and approval of this compound for Pyruvate Kinase Deficiency and its ongoing late-stage trials in thalassemia and sickle cell disease.

References

- 1. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The pyruvate kinase activator this compound reduces hemolysis and improves anemia in a β-thalassemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Mitapivat: A Novel Pyruvate Kinase Activator for the Treatment of Rare Blood Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mitapivat (formerly AG-348) is a first-in-class, orally bioavailable, allosteric activator of the pyruvate kinase (PK) enzyme.[1] By targeting the final, rate-limiting step of glycolysis, this compound enhances adenosine triphosphate (ATP) production and modulates the levels of 2,3-diphosphoglycerate (2,3-DPG) in red blood cells (RBCs).[1][2] This mechanism of action holds significant therapeutic potential for a range of rare, hereditary hemolytic anemias characterized by impaired RBC energy metabolism and survival. Initially approved for the treatment of Pyruvate Kinase Deficiency (PKD), this compound is now under extensive investigation for its utility in Sickle Cell Disease (SCD) and Thalassemia.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizes key preclinical and clinical data, details experimental protocols from pivotal studies, and visualizes critical pathways and workflows to inform ongoing research and drug development efforts in the field of rare blood disorders.

Introduction: The Role of Pyruvate Kinase in Red Blood Cell Health

Erythrocytes are unique in their near-complete reliance on anaerobic glycolysis for ATP production, which is essential for maintaining ion gradients, cell membrane integrity, and overall cell survival. Pyruvate kinase is a critical enzyme that catalyzes the final step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP. Genetic mutations in the PKLR gene can lead to PKD, a rare autosomal recessive disorder characterized by chronic hemolytic anemia due to an energy deficit in RBCs. Beyond PKD, dysregulated RBC metabolism and energy balance are implicated in the pathophysiology of other hemoglobinopathies like SCD and Thalassemia.

This compound is a small molecule that acts as an allosteric activator of the R-type pyruvate kinase (PKR), the isoform predominantly expressed in erythrocytes. It binds to a site distinct from the natural allosteric activator, fructose-1,6-bisphosphate (FBP), and stabilizes the active tetrameric conformation of the enzyme. This leads to increased activity of both wild-type and various mutant PKR enzymes, thereby boosting ATP production and decreasing the levels of the upstream glycolytic intermediate, 2,3-DPG. The dual effect of increasing ATP and decreasing 2,3-DPG is central to this compound's therapeutic potential across multiple rare blood disorders.

Mechanism of Action and Pharmacological Profile

This compound's primary mechanism of action is the allosteric activation of PKR, leading to a cascade of downstream effects that improve RBC health and function.

Signaling Pathway

The activation of PKR by this compound directly impacts the final step of glycolysis, enhancing the conversion of PEP to pyruvate and the generation of ATP. This, in turn, reduces the accumulation of upstream metabolites, most notably 2,3-DPG.

References

- 1. An innovative phase I study in healthy subjects to determine the mass balance, elimination, metabolism, and absolute bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interlaboratory comparison of red-cell ATP, 2,3-diphosphoglycerate and haemolysis measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. 3hbiomedical.com [3hbiomedical.com]

The In-Vitro Pharmacodynamics of Mitapivat: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Mitapivat (formerly AG-348) is a first-in-class, orally bioavailable, allosteric activator of the enzyme pyruvate kinase (PK). It has emerged as a significant therapeutic agent for hemolytic anemias, particularly pyruvate kinase deficiency (PKD). This technical guide provides an in-depth exploration of the in-vitro pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound acts as a potent activator of erythrocyte pyruvate kinase (PKR), a crucial enzyme in the glycolytic pathway responsible for the final step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP. In individuals with PKD, mutations in the PKLR gene lead to decreased PKR activity, resulting in reduced ATP production, a buildup of the upstream metabolite 2,3-diphosphoglycerate (2,3-DPG), and subsequent premature destruction of red blood cells (hemolysis).

This compound allosterically binds to the PKR enzyme, stabilizing its active tetrameric conformation.[1] This binding enhances the enzyme's affinity for its substrate, PEP, and increases its catalytic activity.[2] A key feature of this compound is its ability to activate both wild-type and a wide range of mutant PKR enzymes, making it a broadly effective therapy for patients with various PKLR genotypes.[3][4] The downstream effects of this activation are a restoration of normal glycolytic flux, an increase in ATP levels, and a decrease in 2,3-DPG levels, which collectively improve red blood cell energy metabolism, membrane integrity, and survival.[2]

Quantitative In-Vitro Efficacy

The in-vitro effects of this compound have been extensively studied in various models, including recombinant human PKR, red blood cells (RBCs) from healthy donors, and, most importantly, RBCs from patients with PKD, sickle cell disease (SCD), and thalassemia. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Pyruvate Kinase Activity

| Model System | This compound Concentration | Incubation Time | Fold Increase in PK Activity (Mean) | Fold Increase in PK Activity (Range) | Reference |

| Recombinant Mutant PKR | Not Specified | Not Specified | ~2-6 | Not Specified | |

| PK-Deficient RBCs | 10 µM | 6 hours | 1.3 | 1.0-2.0 | |

| PK-Deficient RBCs | 10 µM | 24 hours | 1.8 | 1.2-3.4 | |

| Healthy Control RBCs | 10 µM | 6 hours | 1.4 | 0.9-1.9 | |

| Healthy Control RBCs | 10 µM | 24 hours | 2.3 | 1.2-7.1 | |

| SCD RBCs | Not Specified | Not Specified | 1.29 | Not Specified |

Table 2: Effect of this compound on Red Blood Cell Metabolites

| Model System | This compound Concentration | Incubation Time | Fold Increase in ATP (Mean) | Fold Increase in ATP (Range) | % Decrease in 2,3-DPG | Reference |

| PK-Deficient RBCs | Not Specified | 24 hours | 1.5 | 1.0-2.2 | Not Specified | |

| Healthy Control RBCs | Not Specified | 24 hours | 1.6 | 1.4-1.8 | Not Specified | |

| β-thalassemia/Hb E RBCs | 0.002-10 µM | Not Specified | Up to 1.4 (βoβE) / 1.2 (β+βE) | Not Specified | Not Specified | |

| SCD RBCs | Not Specified | Not Specified | Not Specified | Not Specified | 17 |

Key Experimental Protocols

The following sections detail the methodologies for the key in-vitro experiments used to characterize the pharmacodynamics of this compound.

Pyruvate Kinase (PK) Activity Assay

This assay measures the enzymatic activity of PKR in red blood cell lysates.

-

Sample Preparation: Whole blood samples are centrifuged to pellet the red blood cells, which are then washed with a saline solution. The packed RBCs are lysed to release their contents, including the PKR enzyme.

-

Reaction Mixture: The RBC lysate is added to a reaction mixture containing phosphoenolpyruvate (PEP), adenosine diphosphate (ADP), magnesium chloride (MgCl₂), and potassium chloride (KCl).

-

Enzymatic Reaction: The reaction is initiated by the addition of the lysate. The activity of PKR is coupled to the lactate dehydrogenase (LDH) reaction. Pyruvate produced by PKR is converted to lactate by LDH, with the concomitant oxidation of NADH to NAD+.

-

Detection: The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm. The rate of this decrease is directly proportional to the PKR activity.

-

Data Analysis: PK activity is calculated based on the change in absorbance over time and normalized to the hemoglobin concentration of the lysate.

ATP and 2,3-DPG Level Measurement

Metabolic profiling of red blood cells is crucial to assess the downstream effects of this compound.

-

Sample Preparation: Red blood cells are treated with this compound or a vehicle control for a specified duration.

-

Metabolite Extraction: The cells are then lysed, and metabolites are extracted, typically using a cold solvent such as 70% ethanol.

-

Quantification: The levels of ATP and 2,3-DPG in the extracts are quantified using liquid chromatography-mass spectrometry (LC-MS/MS). This technique allows for the sensitive and specific measurement of multiple metabolites simultaneously.

-

Data Analysis: The concentrations of ATP and 2,3-DPG are determined by comparing the signal from the samples to that of known standards. The results are often expressed as a fold change relative to the vehicle-treated control.

PKR Thermostability Assay

This assay assesses the ability of this compound to stabilize the PKR protein.

-

Sample Preparation: Red blood cell lysates are prepared as described for the PK activity assay.

-

Treatment: The lysates are incubated with either this compound or a vehicle control.

-

Heat Challenge: The samples are then subjected to a heat challenge at a specific temperature for a defined period.

-

Activity Measurement: After the heat challenge, the residual PKR activity is measured using the PK activity assay described above.

-

Data Analysis: The residual activity in the this compound-treated samples is compared to that in the vehicle-treated samples. A higher residual activity in the presence of this compound indicates increased protein stability.

Visualizing the Pharmacodynamics of this compound

The following diagrams, generated using the DOT language, illustrate the key aspects of this compound's in-vitro pharmacodynamics.

Caption: Mechanism of Action of this compound in a Red Blood Cell.

Caption: A generalized workflow for in-vitro studies of this compound.

References

- 1. Mechanism of Action | PYRUKYND® (this compound) tablets [pyrukynd.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. AG-348 (this compound), an allosteric activator of red blood cell pyruvate kinase, increases enzymatic activity, protein stability, and adenosine triphosphate levels over a broad range of PKLR genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel pyruvate kinase activator, for the treatment of hereditary hemolytic anemias - PMC [pmc.ncbi.nlm.nih.gov]

Mitapivat's Role in Regulating Erythrocyte Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms of Mitapivat, a first-in-class oral, allosteric activator of the pyruvate kinase (PK) enzyme. We delve into its role in regulating erythrocyte metabolism, presenting key quantitative data from clinical trials, detailed experimental protocols, and visual representations of its mode of action and experimental workflows.

Introduction: The Crucial Role of Pyruvate Kinase in Erythrocyte Viability

Mature erythrocytes lack mitochondria and are therefore entirely dependent on anaerobic glycolysis for the production of adenosine triphosphate (ATP).[1] ATP is vital for maintaining red blood cell (RBC) integrity, ion gradients, and membrane deformability, all of which are critical for their survival and function.[1] Pyruvate kinase is a key regulatory enzyme that catalyzes the final, rate-limiting step in glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1]

Genetic mutations in the PKLR gene can lead to pyruvate kinase deficiency (PKD), a rare hereditary disorder characterized by chronic hemolytic anemia. In PKD, dysfunctional PK enzyme activity leads to a depletion of ATP and an accumulation of upstream metabolites, most notably 2,3-diphosphoglycerate (2,3-DPG). This energy deficit compromises RBC health, leading to premature destruction (hemolysis) and anemia.

This compound: Mechanism of Action

This compound (formerly AG-348) is a small molecule activator of the red blood cell specific isoform of pyruvate kinase (PKR). Its mechanism of action is centered on the allosteric activation of both wild-type and a variety of mutant PKR enzymes.

This compound binds to a pocket on the PKR enzyme that is distinct from the binding site of the natural allosteric activator, fructose-1,6-bisphosphate (FBP). This binding stabilizes the active tetrameric conformation of the enzyme, thereby increasing its catalytic activity. The enhanced PKR activity leads to an increased flux through the lower part of the glycolytic pathway. This has two primary and crucial consequences for erythrocyte metabolism:

-

Increased ATP Production: By accelerating the conversion of PEP to pyruvate, this compound directly boosts the generation of ATP. This helps to restore the energy balance within the erythrocyte, improving cell health and survival.

-

Decreased 2,3-DPG Levels: The increased glycolytic flux downstream of the 2,3-DPG shunt leads to a reduction in the concentration of this metabolite. 2,3-DPG is a negative allosteric regulator of hemoglobin's oxygen affinity; lower levels of 2,3-DPG lead to a leftward shift in the oxygen-hemoglobin dissociation curve, meaning hemoglobin binds oxygen more tightly.

The combined effect of increased ATP and decreased 2,3-DPG levels addresses the fundamental metabolic defects in PKD and has also shown therapeutic potential in other hemolytic anemias, such as sickle cell disease (SCD). In SCD, higher ATP levels improve red blood cell membrane integrity, while lower 2,3-DPG levels reduce hemoglobin S polymerization.

Below is a diagram illustrating the signaling pathway of this compound's action on erythrocyte glycolysis.

Quantitative Data from Clinical Trials

This compound has been evaluated in several clinical trials, most notably the ACTIVATE and ACTIVATE-T trials for Pyruvate Kinase Deficiency and the RISE UP trial for Sickle Cell Disease. The following tables summarize the key quantitative outcomes from these studies.

Pyruvate Kinase Deficiency (ACTIVATE and ACTIVATE-T Trials)

The ACTIVATE trial enrolled adult PKD patients who were not regularly transfused, while the ACTIVATE-T trial focused on those who were regularly transfused.

Table 1: Efficacy of this compound in the ACTIVATE Trial (Not Regularly Transfused PKD Patients)

| Endpoint | This compound (N=40) | Placebo (N=40) | p-value |

| Hemoglobin Response | |||

| ≥1.5 g/dL sustained increase | 40% | 0% | <0.001 |

| Markers of Hemolysis (Mean Change from Baseline) | |||

| Indirect Bilirubin (mg/dL) | -1.2 | +0.1 | <0.001 |

| Haptoglobin (g/L) | +0.33 | -0.01 | <0.001 |

| Lactate Dehydrogenase (U/L) | -165 | +3 | <0.001 |

| Patient-Reported Outcomes (Mean Change from Baseline) | |||

| PKD Diary (PKDD) Score | -6.5 | -2.7 | 0.002 |

| PKD Impact Assessment (PKDIA) Score | -7.2 | -2.6 | 0.001 |

Data from the ACTIVATE Phase 3 Trial. A lower score on the PKDD and PKDIA indicates a lower disease burden.

Table 2: Efficacy of this compound in the ACTIVATE-T Trial (Regularly Transfused PKD Patients)

| Endpoint | This compound (N=27) |

| Transfusion Burden Reduction | |

| ≥33% reduction in transfusion burden | 37% |

| Transfusion-free during fixed-dose period | 22% |

Data from the ACTIVATE-T Phase 3 Trial.

Sickle Cell Disease (RISE UP Trial)

The RISE UP trial evaluated the efficacy and safety of this compound in patients with Sickle Cell Disease.

Table 3: Efficacy of this compound in the RISE UP Trial (Sickle Cell Disease Patients)

| Endpoint | This compound | Placebo |

| Hemoglobin Response | ||

| ≥1.0 g/dL increase from baseline | 40.6% | Not Reported |

| Annualized Rate of Sickle Cell Pain Crises (SCPCs) | 2.62 | 3.05 |

| Markers of Hemolysis (Mean Difference from Placebo) | ||

| Indirect Bilirubin (µmol/L) | -16.91 | N/A |

Data from the RISE UP Phase 3 Trial.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the research of this compound's effect on erythrocyte metabolism.

Pyruvate Kinase (PKR) Activity Assay

A common method to determine PKR activity is a coupled enzyme assay.

Principle: The pyruvate produced by PKR is used as a substrate by lactate dehydrogenase (LDH), which catalyzes the oxidation of NADH to NAD+. The rate of NADH disappearance is monitored spectrophotometrically at 340 nm and is directly proportional to the PKR activity.

Materials:

-

Erythrocyte hemolysate

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

NADH

-

Lactate dehydrogenase (LDH)

-

This compound or vehicle control

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare erythrocyte hemolysate from whole blood samples by washing the RBCs in saline and then lysing them in a hypotonic buffer.

-

Prepare a reaction mixture containing the assay buffer, ADP, PEP, NADH, and LDH.

-

Add the erythrocyte hemolysate to the reaction mixture.

-

Initiate the reaction by adding this compound or a vehicle control.

-

Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).

-

Calculate the PKR activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.

Below is a diagram illustrating the experimental workflow for the PKR activity assay.

Measurement of ATP and 2,3-DPG Levels

ATP and 2,3-DPG levels in erythrocytes can be measured using various methods, including commercially available assay kits and liquid chromatography-mass spectrometry (LC-MS).

4.2.1. Commercial Assay Kits

Principle: These kits typically rely on enzymatic reactions that lead to a colorimetric or fluorometric output that is proportional to the concentration of ATP or 2,3-DPG. For 2,3-DPG, the assay is often based on the enzymatic cleavage of 2,3-DPG and the subsequent oxidation of a dinucleotide, which is measured spectrophotometrically.

Procedure (General):

-

Prepare erythrocyte extracts by deproteinizing hemolysates, often with perchloric acid, followed by neutralization.

-

Follow the specific instructions provided with the commercial assay kit. This typically involves adding the prepared sample to a reaction mixture provided in the kit.

-

Incubate the reaction for a specified time at a specific temperature.

-

Measure the absorbance or fluorescence at the recommended wavelength using a plate reader or spectrophotometer.

-

Calculate the concentration of ATP or 2,3-DPG by comparing the sample readings to a standard curve generated with known concentrations of the metabolite.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS provides a highly sensitive and specific method for quantifying multiple metabolites simultaneously. The sample extract is first separated by liquid chromatography, and then the individual metabolites are detected and quantified by a mass spectrometer.

Procedure (General):

-

Extract metabolites from erythrocytes using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

Separate the metabolites using a liquid chromatography system with a column appropriate for polar molecules.

-

Introduce the separated metabolites into a mass spectrometer.

-

Identify and quantify ATP and 2,3-DPG based on their specific mass-to-charge ratios and retention times.

-

Use stable isotope-labeled internal standards to ensure accurate quantification.

Below is a diagram illustrating the general workflow for measuring erythrocyte metabolites.

Conclusion